Dodecanedihydrazide can act as a precursor for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds often possess diverse biological activities, making them valuable in drug discovery and material science research. For example, a study published in the journal Synthetic Communications demonstrated the use of dodecane dihydrazide as a building block for synthesizing new heterocycles with potential antioxidant and antitumor activities [].
The presence of both hydrazide functional groups and a long aliphatic chain in dodecane dihydrazide suggests potential applications in material science. Studies have explored the use of similar compounds in the production of aerogels, which are low-density, highly porous materials with unique properties. For instance, research published in the journal Aerogels I: Preparation, Properties and Applications investigated the use of a related dihydrazide in the synthesis of boron carbide aerogels, highlighting their potential as gas filters and membranes [].
Limited research suggests potential applications of dodecane dihydrazide in other scientific fields, such as:
Dodecanedihydrazide, also known as dodecanedioic dihydrazide, is an organic compound with the molecular formula C₁₂H₂₆N₄O₂. It is a white crystalline solid that is primarily used in various chemical applications due to its unique properties. The compound features two hydrazide functional groups attached to a dodecanedioic acid backbone, which contributes to its reactivity and versatility in synthesis.
Research indicates that dodecanedihydrazide exhibits biological activity, particularly in the following areas:
Dodecanedihydrazide can be synthesized through various methods:
Dodecanedihydrazide's long carbon chain enhances its hydrophobic properties compared to shorter-chain hydrazides. This feature makes it particularly effective in applications requiring water resistance and durability, setting it apart from its counterparts.
Studies on dodecanedihydrazide's interactions reveal its potential as a chelating agent for metal ions. This property is particularly valuable in applications such as:
Dodecanedihydrazide is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as dodecanedihydrazide, with the Chemical Abstracts Service registry number 4080-98-2. The compound possesses the molecular formula C₁₂H₂₆N₄O₂ and exhibits a molecular weight of 258.366 grams per mole. Alternative nomenclature designations include 1,12-dodecanedioyl dihydrazide, dodecanedioic dihydrazide, and dodecanediohydrazide.
The International Chemical Identifier key for this compound is GRGBENNNGZARRZ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound is catalogued under various chemical databases with consistent structural identifiers, including the PubChem Compound Identifier 20013.
Within chemical classification systems, dodecanedihydrazide belongs to the broader category of aliphatic dihydrazides, characterized by the presence of two hydrazide functional groups (-CONHNH₂) connected through a linear alkyl chain. The European Community number 609-868-0 provides additional regulatory identification for commercial and research applications.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 4080-98-2 |
| Molecular Formula | C₁₂H₂₆N₄O₂ |
| Molecular Weight | 258.366 g/mol |
| International Chemical Identifier Key | GRGBENNNGZARRZ-UHFFFAOYSA-N |
| PubChem Compound Identifier | 20013 |
| European Community Number | 609-868-0 |
The development of dodecanedihydrazide synthesis methodologies has evolved significantly since the early investigations into hydrazide chemistry. Traditional preparation methods involved the direct reaction between dodecanedioic acid and hydrazine hydrate under elevated temperature conditions. These initial approaches required extensive reaction times and often resulted in moderate yields due to competing side reactions and thermodynamic limitations.
A significant advancement in synthesis methodology emerged through Chinese patent CN103408454A, published in 2013, which disclosed an improved preparation method for hydrazide compounds including dodecanedihydrazide. This innovation involved a reactive distillation process where esters and hydrazine hydrate are subjected to controlled fractionation conditions. The method achieves yields exceeding 90% while eliminating waste products and reducing safety risks associated with large-scale hydrazine handling.
Contemporary synthesis approaches utilize a two-step acylation and amination process, as documented in recent research publications. The synthetic route involves initial conversion of dodecanedioic acid to the corresponding diacyl chloride, followed by reaction with hydrazine derivatives under controlled conditions. Orthogonal experimental design has been employed to optimize reaction parameters, including molar ratios, reaction temperatures, and reaction times.
The evolution of synthesis methodologies has demonstrated significant improvements in efficiency and safety. Modern approaches achieve yields ranging from 33.3% to 51.9% depending on specific reaction conditions, with optimized processes utilizing molar ratios of 5:2 to 9:4 (acid derivative to hydrazine), reaction temperatures of 40-50°C, and reaction times of 4-6 hours.
Dodecanedihydrazide exhibits a linear molecular structure consisting of a twelve-carbon aliphatic chain with terminal hydrazide functional groups. The Simplified Molecular Input Line Entry System representation is C(CCCCCC(=O)NN)CCCCC(=O)NN, illustrating the symmetrical arrangement of hydrazide moieties connected through the dodecanyl backbone.
Physical characterization reveals dodecanedihydrazide as a white to almost white crystalline powder with a melting point range of 186.0-191.0°C. Alternative sources report a melting point of 190°C, indicating consistency in thermal properties across different preparation methods. The compound demonstrates limited solubility in water but exhibits good solubility in polar organic solvents such as ethanol and methanol.
Spectroscopic analysis confirms the molecular structure through characteristic absorption patterns. Fourier Transform Infrared spectroscopy reveals distinct carbonyl stretching vibrations corresponding to the amide functionality, while Nuclear Magnetic Resonance spectroscopy demonstrates the expected aliphatic carbon chain signals and hydrazide proton resonances.
The compound exists as a stable solid under ambient conditions, with recommended storage at room temperature in an inert atmosphere to prevent oxidative degradation. Density measurements indicate a value of approximately 1.050±0.06 g/cm³, consistent with similar aliphatic hydrazide compounds.
| Physical Property | Value | Source |
|---|---|---|
| Melting Point | 186.0-191.0°C | |
| Alternative Melting Point | 190°C | |
| Density | 1.050±0.06 g/cm³ | |
| Appearance | White to almost white crystalline powder | |
| Predicted Boiling Point | 519.3±23.0°C |
Dodecanedihydrazide demonstrates exceptional versatility across multiple research domains, establishing its significance as a multifunctional chemical intermediate. In polymer chemistry, the compound serves as a crosslinking agent for polyurethane and epoxy resin systems, where it enhances thermal stability and mechanical strength characteristics. The dual hydrazide functionality enables formation of robust intermolecular bonds that improve the performance properties of resulting polymeric materials.
Research investigations have revealed promising biological activities, including antioxidant and antitumor properties. The compound exhibits dose-dependent antioxidant activity when tested against 1,1-diphenyl-2-picrylhydrazyl radicals, suggesting potential applications in combating oxidative stress-related conditions. In vitro studies demonstrate significant antitumor effects against various cancer cell lines, with mechanisms involving apoptosis induction through caspase pathway activation.
The compound functions as an effective nucleating agent for biodegradable polymers, particularly poly(L-lactic acid). Incorporation of dodecanedihydrazide derivatives significantly reduces crystallization half-times from 45 seconds to approximately 22.9 seconds, enhancing the mechanical properties and processing characteristics of biodegradable plastic materials.
Industrial applications encompass the production of specialty chemicals, flame retardant finishes for textiles, and surface modification processes. The compound's ability to form stable complexes with various molecules through hydrogen bonding and coordination interactions enables its utilization in drug delivery systems and advanced material functionalization.
| Application Domain | Specific Use | Performance Enhancement |
|---|---|---|
| Polymer Chemistry | Crosslinking agent for polyurethane/epoxy resins | Enhanced thermal stability and mechanical strength |
| Biomedical Research | Antioxidant and antitumor applications | Dose-dependent radical scavenging and cancer cell inhibition |
| Materials Science | Nucleating agent for biodegradable polymers | Reduced crystallization time by >50% |
| Textile Industry | Flame retardant finish component | Improved fire resistance properties |
| Chemical Synthesis | Precursor for heterocyclic compounds | Versatile building block for drug discovery |
The most established method for synthesizing dodecanedihydrazide involves the direct reaction of dodecanedioic acid with hydrazine hydrate. This conventional approach has been extensively documented in the literature and represents the foundation of hydrazide chemistry [1] [2] [3].
The reaction proceeds through nucleophilic acyl substitution, where hydrazine hydrate acts as a nucleophile attacking the carbonyl carbon of dodecanedioic acid. The typical reaction conditions involve heating dodecanedioic acid with excess hydrazine hydrate in alcoholic solutions at temperatures ranging from 80-120°C for 6-12 hours [4] [3]. The reaction can be represented as:
HOOC-(CH₂)₁₀-COOH + 2 H₂N-NH₂·H₂O → H₂N-NH-CO-(CH₂)₁₀-CO-NH-NH₂ + 2 H₂O
A typical laboratory procedure involves dissolving dodecanedioic acid (23 grams, 0.1 mol) in ethanol (200 mL) and adding hydrazine hydrate (10.4 mL, 0.21 mol) dropwise with constant stirring. The mixture is then heated under reflux for 4-8 hours until complete conversion is achieved [5]. The reaction mixture is cooled, and the product precipitates as white crystals, which are collected by filtration and purified by recrystallization from ethanol-water mixtures.
The yield of this conventional method typically ranges from 65-85%, with the purity of the final product being 95-98% as determined by high-performance liquid chromatography analysis [3]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of water, similar to other hydrazide syntheses documented in the literature [4].
Several alternative synthetic routes have been developed to overcome the limitations of the conventional method, particularly the long reaction times and energy-intensive heating requirements.
Microwave-Assisted Synthesis: Research has demonstrated that microwave irradiation can significantly accelerate the hydrazide formation process [6]. In this green chemistry approach, dodecanedioic acid and hydrazine hydrate are mixed in a solvent-free environment and subjected to microwave irradiation at 900 watts for 60-200 seconds. The reaction temperature reaches 180-250°C rapidly, resulting in yields of 79-90% compared to 59-77% from conventional heating methods [6]. This method reduces reaction time from hours to minutes while maintaining high product purity.
Carbodiimide-Mediated Coupling: An alternative approach involves the use of carbodiimide coupling agents to activate the carboxylic acid groups of dodecanedioic acid [3]. This method operates under mild conditions (25-40°C) and offers excellent selectivity. The reaction proceeds through the formation of an active intermediate that readily reacts with hydrazine hydrate. While this method provides good yields (60-80%), it suffers from poor atom economy due to the stoichiometric use of coupling reagents.
Ester-Hydrazinolysis Route: A two-step process involving the initial formation of dodecanedioic acid esters followed by hydrazinolysis has been employed [1]. The methyl or ethyl esters of dodecanedioic acid are first prepared and then treated with hydrazine hydrate in alcoholic solutions. This approach allows for better control over reaction conditions and can achieve yields of 70-85%.
Continuous Flow Methodology: Recent advances in flow chemistry have enabled the development of continuous processes for hydrazide synthesis [7] [2]. In this approach, dodecanedioic acid and hydrazine hydrate are continuously fed into a heated reactor system with residence times of 13-25 minutes. The method offers precise control over reaction parameters and can achieve yields ranging from 65-91% with excellent reproducibility.
Industrial production of dodecanedihydrazide primarily relies on batch processing techniques that have been scaled up from laboratory methods [8] [9]. The batch process centers around jacketed reactor vessels equipped with efficient heating, cooling, and mixing systems to handle the exothermic nature of the hydrazide formation reaction.
A typical industrial batch process involves charging dodecanedioic acid (1000 kg) into a 5000-liter reactor vessel equipped with a reflux condenser and temperature control system. The vessel is heated to 80-90°C, and hydrazine hydrate (420 kg, 10% excess) is added slowly over a period of 2-3 hours to control the exothermic reaction. The reaction mixture is maintained at 100-120°C for 6-8 hours with continuous stirring at 100-150 rpm [8].
The batch process offers several advantages for industrial production, including operational flexibility, the ability to handle multiple product grades, and relatively simple equipment requirements. However, it also presents challenges such as high energy consumption, long processing times, and the need for skilled operators to manage the complex reaction profiles [9].
Temperature control during the batch process is critical, as excessive heating can lead to decomposition of the hydrazide product, while insufficient heating results in incomplete conversion. Modern industrial facilities employ automated control systems that monitor reaction temperature, pressure, and conversion rates in real-time to optimize the process [8].
The implementation of continuous flow methodologies in industrial dodecanedihydrazide production represents a significant advancement over traditional batch processing [10] [11]. Continuous flow systems offer several advantages including improved heat and mass transfer, better process control, enhanced safety, and reduced capital investment requirements.
In a typical continuous flow setup, dodecanedioic acid and hydrazine hydrate are prepared as separate feed streams and continuously pumped into a series of heated reactor coils. The residence time in the reactor system is carefully controlled to ensure complete conversion while minimizing side reactions. Flow rates are typically maintained at 0.5-2.0 kg/hour for laboratory-scale systems and can be scaled up to 50-200 kg/hour for industrial applications [10].
The continuous flow process operates at elevated temperatures (120-140°C) and pressures (2-5 bar) to accelerate the reaction kinetics and achieve short residence times of 13-25 minutes [2]. This represents a significant improvement over batch processing, which requires 6-12 hours for complete conversion.
Safety considerations in continuous flow systems include the controlled handling of hydrazine hydrate, which is toxic and potentially explosive. The small inventory of hazardous materials present in the system at any given time reduces the overall risk profile compared to batch operations [11]. Additionally, the continuous removal of reaction products prevents the accumulation of potentially unstable intermediates.
The purification of dodecanedihydrazide is a critical step in the production process, as the final product must meet stringent quality specifications for pharmaceutical and industrial applications. The crude product obtained from synthesis typically contains unreacted starting materials, side products, and various impurities that must be removed to achieve the required purity levels.
Recrystallization Techniques: The primary purification method involves recrystallization from suitable solvent systems [12]. Ethanol-water mixtures (70:30 to 90:10 v/v) are commonly employed as the recrystallization solvent due to the differential solubility of dodecanedihydrazide and its impurities. The crude product is dissolved in hot ethanol-water at 70-80°C, filtered to remove insoluble impurities, and then cooled slowly to induce crystallization. This process typically achieves purities of 98-99.5% with recovery rates of 85-95% [12].
Column Chromatography: For research-grade material requiring higher purity, column chromatography can be employed using silica gel as the stationary phase and ethyl acetate-methanol mixtures as the mobile phase [13]. This method can achieve purities of 95-98% but is generally not economical for large-scale production due to solvent consumption and processing time requirements.
Quality Control Parameters: Industrial production requires comprehensive quality control testing to ensure product consistency and compliance with specifications [14]. Key parameters include melting point determination (180-185°C), purity analysis by high-performance liquid chromatography (≥98.0%), water content by Karl Fischer titration (≤0.5%), and residual solvent analysis by gas chromatography (≤0.1%).
Analytical Methods: Spectroscopic techniques play a crucial role in quality control. Infrared spectroscopy provides rapid identification through characteristic peaks at 3300 cm⁻¹ (N-H stretching) and 1650 cm⁻¹ (C=O stretching). Nuclear magnetic resonance spectroscopy confirms structural integrity, while mass spectrometry provides molecular weight confirmation at m/z 258 [15] [16].
Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis are employed to assess thermal stability and decomposition behavior [17] [18]. These techniques provide critical information for storage conditions and processing parameters, with dodecanedihydrazide typically showing stability up to 200°C under inert conditions.
The development of environmentally sustainable synthesis methods for dodecanedihydrazide aligns with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable feedstocks [6] [19].
Solvent-Free Synthesis: Microwave-assisted solvent-free synthesis represents a significant advancement in green chemistry applications [6]. This method eliminates the need for organic solvents, reducing both environmental impact and production costs. The reaction is carried out by direct mixing of dodecanedioic acid and hydrazine hydrate followed by microwave irradiation for 60-200 seconds. The method achieves yields of 79-90% while reducing reaction time from hours to minutes.
Renewable Feedstock Utilization: The synthesis of dodecanedioic acid from renewable sources provides a sustainable pathway for dodecanedihydrazide production [20] [21]. Biological processes using engineered microorganisms such as Candida tropicalis can convert plant oils and fatty acids into dodecanedioic acid, which can then be converted to the dihydrazide. This approach reduces dependence on petroleum-based feedstocks and offers potential for carbon-neutral production.
Catalytic Processes: The development of catalytic systems for hydrazide synthesis represents another green chemistry approach [22]. Solid acid catalysts such as montmorillonite clay can facilitate the reaction under milder conditions while being easily recovered and reused. These catalysts reduce the need for stoichiometric reagents and minimize waste generation.
Atom Economy Optimization: Green chemistry principles emphasize maximizing atom economy by designing reactions that incorporate all starting materials into the final product [19]. The direct hydrazinolysis of dodecanedioic acid achieves good atom economy by producing only water as a byproduct, making it preferable to multi-step synthetic routes.
Energy Efficiency: Continuous flow processing offers improved energy efficiency compared to batch methods due to better heat transfer characteristics and the ability to operate at steady-state conditions [11]. The elimination of heating and cooling cycles reduces overall energy consumption by 20-30% compared to traditional batch processing.
Waste Minimization: The implementation of closed-loop systems for solvent recovery and recycling significantly reduces waste generation in industrial production [23]. Distillation and membrane separation technologies can recover and purify solvents for reuse, achieving recovery rates of 90-95% for ethanol and methanol used in the synthesis and purification processes.